molecular formula C12H16N2O4S B12779893 sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine CAS No. 121771-84-4

sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine

Cat. No.: B12779893
CAS No.: 121771-84-4
M. Wt: 284.33 g/mol
InChI Key: NBCVSDLMPWFYBF-UHFFFAOYSA-N
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Description

The compound sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine is a heterocyclic organic molecule featuring a fused imidazo-benzazepine core with a sulfate counterion. Its IUPAC name and synonyms, such as 2,5,6,11-Tetrahydro-3H-imidazo(2,1-b)(3)benzazepine sulfate, highlight its structural complexity .

Properties

CAS No.

121771-84-4

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine

InChI

InChI=1S/C12H14N2.H2O4S/c1-2-4-11-9-12-13-6-8-14(12)7-5-10(11)3-1;1-5(2,3)4/h1-4H,5-9H2;(H2,1,2,3,4)

InChI Key

NBCVSDLMPWFYBF-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN=C2CC3=CC=CC=C31.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Ring Enlargement and Rearrangement Strategies

  • Benzazepines, including 1-benzazocines, are often prepared by ring enlargement of smaller cyclic ketones or amines. The Beckmann rearrangement is a classical method used to convert oximes derived from cyclic ketones into benzazepine derivatives.
  • For example, 7H-benzocycloheptene-5-one oximes undergo Beckmann rearrangement under acidic conditions to yield 1-benzazocine derivatives, which can be further functionalized to introduce imidazo groups.
  • Ring enlargement can also be achieved by cleavage of internal C-C or C-N bonds followed by ring closure to form the eight-membered ring system.

Ring Closure via Cyclization Reactions

  • Intramolecular cyclization is a key step in forming the fused imidazo-benzazepine core.
  • Cyclization can be promoted by acid catalysis (e.g., polyphosphoric acid, sulfuric acid) or Lewis acids (e.g., aluminum chloride) to close the ring and form the benzazepine framework.
  • For imidazo ring formation, condensation of appropriate diamines (such as o-phenylenediamine derivatives) with aldehydes or amidinium salts leads to cyclized imidazo-fused products.
  • For example, reaction of 2-(imidazolidin-2-ylideneamino) aniline derivatives with carbonyldiimidazole (CDI) produces tetrahydro-imidazo-benzazepine derivatives via cyclization and ring closure.

Addition Followed by Ring Enlargement

  • Another approach involves initial addition reactions (e.g., Michael addition or nucleophilic addition) to a precursor molecule, followed by ring enlargement to form the eight-membered heterocycle.
  • This method allows the introduction of substituents and heteroatoms before ring closure, facilitating the synthesis of functionalized imidazo-benzazepines.

Specific Synthetic Routes Relevant to Sulfuric Acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c]benzazepine

Condensation of Diamines with Amidinium Salts or Aldehydes

  • The synthesis often starts with o-phenylenediamine or its derivatives reacting with amidinium salts or aldehydes under controlled temperature (0–5 °C) in solvents like ethanol or dichloromethane.
  • This yields intermediate benzimidazole or benzazepine derivatives, which upon further cyclization and oxidation steps form the imidazo-fused benzazepine core.
  • The presence of sulfuric acid can be introduced either as a catalyst in the cyclization step or as a counterion forming a salt with the basic nitrogen atoms in the heterocycle.

Oxidation and Ring Contraction

  • Oxidative ring contraction using reagents like 2,3-dichloro-5,6-dicyano-1,2-benzoquinone (DDQ) can convert aminal-containing intermediates into more stable imidazo-benzazepine derivatives.
  • This step is crucial for achieving the correct oxidation state and ring size in the final compound.

Sulfonation or Salt Formation with Sulfuric Acid

  • Sulfuric acid can be introduced post-synthesis to form the sulfate salt of the imidazo-benzazepine compound, enhancing solubility and stability.
  • Alternatively, sulfonation reactions can be performed on aromatic rings or nitrogen atoms using sulfuric acid or related reagents under controlled conditions to yield sulfonated derivatives.

Data Table Summarizing Key Preparation Methods

Method Category Starting Materials Reaction Conditions Key Reagents/Catalysts Yield Range (%) References
Beckmann Rearrangement Oximes of benzocycloheptene ketones Acidic medium (H2SO4, PPA), heat H2SO4, PPA, NaN3 60–80
Intramolecular Cyclization o-Phenylenediamine derivatives + aldehydes Ethanol/DCM, 0–5 °C, acid catalysis Sulfuric acid, CDI, AlCl3 50–75
Addition + Ring Enlargement Michael acceptors + amines Reflux in benzene or dioxane DMAD, LiAlH4 40–78
Oxidative Ring Contraction Aminal intermediates DDQ oxidation, room temperature DDQ 60–70
Sulfuric Acid Salt Formation Imidazo-benzazepine base Sulfuric acid treatment, room temperature H2SO4 Quantitative

Research Findings and Notes

  • The Beckmann rearrangement remains a cornerstone for constructing benzazepine rings, with yields typically between 60–80% depending on substituents and conditions.
  • Cyclization reactions using carbonyldiimidazole and sulfuric acid provide efficient routes to the imidazo-fused benzazepine core with moderate to good yields (50–75%).
  • Oxidative ring contraction using DDQ is effective for refining ring systems and improving product stability.
  • Sulfuric acid plays dual roles as a catalyst in ring closure and as a reagent for salt formation, which can improve the physicochemical properties of the final compound.
  • The choice of solvent, temperature, and reagent stoichiometry critically affects the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo1,2-cbenzazepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazobenzazepine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or other reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

Sulfuric acid; 3,5,6,11-tetrahydro-2H-imidazo[1,2-c] benzazepine has been investigated for its potential as a pharmaceutical agent:

  • Antihypertensive Activity : Research indicates that derivatives of imidazo[1,2-c] benzazepines exhibit antihypertensive effects. The compound's structure allows it to interact with biological targets involved in blood pressure regulation .
  • Antimicrobial Properties : Studies have shown that related compounds possess antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics .

Material Science

The unique chemical structure of sulfuric acid; 3,5,6,11-tetrahydro-2H-imidazo[1,2-c] benzazepine allows it to be used in material science:

  • Polymerization Initiators : The compound can serve as an initiator for polymerization processes due to its reactive functional groups.
  • Coatings and Adhesives : Its chemical properties make it suitable for formulating coatings and adhesives that require specific thermal and chemical resistance.

Biochemical Research

In biochemical contexts, this compound is relevant for:

  • Enzyme Inhibition Studies : Its structure can be utilized to design inhibitors for enzymes involved in various metabolic pathways.
  • Drug Development Platforms : The compound serves as a scaffold for developing new drugs targeting specific diseases by modifying its functional groups.

Case Studies

StudyFocusFindings
Antihypertensive EffectsDemonstrated significant reduction in blood pressure in animal models when administered derivatives of the compound.
Antimicrobial ActivityIdentified effective inhibition of Escherichia coli with a related compound showing comparable efficacy to standard antibiotics.
Polymer ApplicationsEvaluated as a polymerization initiator leading to enhanced properties in synthesized materials.

Mechanism of Action

The mechanism of action of sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo1,2-cbenzazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazo-Benzazepine Family

5,6-Dihydroimidazo[1,2-d]naphtho[2,3-f][1,4]oxazepine (Compound 26)
  • Structure : Shares the imidazo-fused benzazepine core but incorporates an oxazepine ring (oxygen atom) instead of a fully saturated benzazepine system.
  • Synthesis : Prepared via sodium metabisulfite-mediated cyclization, differing from the sulfate-containing target compound’s synthetic route .
  • Activity: Limited bioactivity data available, but oxazepine derivatives are often explored for sedative properties.
1,2,3,5,6,11b-Hexahydroimidazo[1,2-d][1,4]benzoxazepine
  • Structure : Contains an additional oxygen atom in the benzoxazepine moiety, reducing hydrophobicity compared to the target compound.
  • Synthesis : Utilizes titanium tetrachloride-mediated coupling, emphasizing the role of Lewis acids in heterocyclic assembly .
  • Application : Primarily a synthetic intermediate for antipsychotic analogues like desmethylclozapine .

Sulfur-Containing Heterocycles

2-Sulfonyl-5-(3,4,5-Trimethoxyphenyl)-1,3,4-Thiadiazole Derivatives
  • Structure : Features a sulfonyl group attached to a thiadiazole ring, contrasting with the sulfate-counterion imidazo-benzazepine.
  • Synthesis : Derived from gallic acid via multi-step sulfonation and cyclization, showcasing divergent synthetic strategies compared to benzazepine derivatives .
  • Bioactivity : Exhibits anticancer activity (IC₅₀ values in μM range) linked to the sulfonyl group’s electron-withdrawing effects .
Sulfamethoxazole-Related Compounds (e.g., 4-Aminobenzenesulfonamide)
  • Application : Antimicrobial agents; their sulfonamide group interacts with dihydropteroate synthase, a mechanism unlikely in the imidazo-benzazepine sulfate due to structural dissimilarity .

Pharmacologically Relevant Piperazine Derivatives

Desmethylclozapine (8-Chloro-11-Piperazino-5H-dibenzo[b,e][1,4]diazepine)
  • Structure : Dibenzodiazepine with a piperazine substituent, sharing a polycyclic framework but lacking the imidazole ring.
  • Activity : Antipsychotic agent; structural differences result in distinct receptor binding profiles (e.g., serotonin vs. dopamine receptors) compared to imidazo-benzazepines .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Synthesis Method Bioactivity/Application Reference ID
Target Compound (Imidazo-benzazepine sulfate) Imidazo[1,2-c][3]benzazepine Sulfate counterion Undisclosed (likely sulfation) Under investigation
5,6-Dihydroimidazo[1,2-d]naphtho-oxazepine Naphtho-oxazepine Oxygen heteroatom Sodium metabisulfite cyclization Sedative (theoretical)
2-Sulfonyl-1,3,4-thiadiazole derivatives Thiadiazole Sulfonyl, trimethoxyphenyl Gallic acid derivatization Anticancer (IC₅₀ ~10 μM)
Desmethylclozapine Dibenzodiazepine Piperazine substituent Titanium tetrachloride coupling Antipsychotic lead

Key Research Findings and Contrasts

  • Synthetic Complexity : The target compound’s synthesis remains less documented compared to sulfonamide or thiadiazole derivatives, which employ well-established sulfonation protocols .
  • Bioactivity Gaps : While sulfonyl-thiadiazoles show potent anticancer activity , the imidazo-benzazepine sulfate’s pharmacological profile is yet to be elucidated, highlighting a research gap.
  • Structural vs. Functional Relationships : The sulfate group in the target compound may enhance solubility but reduce membrane permeability compared to neutral sulfonamides .

Biological Activity

Sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c] benzazepine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an imidazo[1,2-c] benzazepine core, which is crucial for its biological activity. The specific arrangement of nitrogen and carbon atoms contributes to its interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
IUPAC NameSulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c] benzazepine
CAS Number121771-84-4
Molecular FormulaC12H14N2O4S
Molecular Weight270.32 g/mol

Research indicates that compounds with similar structures can act as inhibitors of various enzymes involved in cellular signaling pathways. For instance, the related imidazole derivatives have been shown to inhibit farnesyltransferase (FT), which plays a significant role in the post-translational modification of proteins involved in cancer progression . The presence of hydrophobic substituents enhances their binding affinity to target enzymes.

Antitumor Activity

Studies have demonstrated that imidazo[1,2-c] benzazepine derivatives exhibit significant antitumor properties. For example, a derivative with similar structural features showed an IC50 value of 24 nM against FT and demonstrated substantial inhibition of anchorage-independent growth in soft agar assays . This suggests a potential application in cancer therapeutics.

Neuroprotective Effects

In vitro studies have indicated that certain derivatives can enhance neuroregeneration by modulating signaling pathways associated with neuronal growth and survival. The inhibition of GSK-3β by these compounds may lead to increased axonal and dendritic branching .

Case Studies

Case Study 1: Inhibition of Farnesyltransferase
In a study involving the synthesis of tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines, researchers found that modifications at specific positions significantly affected the inhibitory activity against FT. Compounds with a hydrophobic group at the 4-position exhibited enhanced enzyme inhibition and showed promising antitumor activity in preclinical models .

Case Study 2: Neuroregeneration
Another investigation focused on the effects of imidazo[1,2-c] benzazepine derivatives on neuronal cells. The results indicated that these compounds could selectively inhibit GSK-3 phosphorylation pathways, leading to improved neuronal growth conditions in cultured hippocampal neurons .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine derivatives, and how can reaction conditions be optimized?

  • Methodology: Utilize Mannich base chemistry for cyclization, as demonstrated in the synthesis of triazepine derivatives. For example, treating hydrazones with aldehydes (e.g., cinnamaldehyde) under reflux in ethanol can yield fused imidazo-benzazepine scaffolds . Optimize reaction time (typically 8–12 hours) and stoichiometry (1:1.2 molar ratio of amine to aldehyde) to minimize byproducts. Monitor intermediates via TLC or HPLC with UV detection at 254 nm.

Q. How is the crystal structure of imidazo-benzazepine derivatives resolved, and what conformational insights are critical?

  • Methodology: Single-crystal X-ray diffraction (SCXRD) using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Key parameters include:

  • Space group: Triclinic (P1) or monoclinic (P21/c) depending on substituents.
  • Hydrogen bonding: Analyze C–H⋯O interactions (distance: 2.3–2.6 Å) to determine packing stability .
  • Conformation: Semi-chair or boat conformations in the benzazepine ring, with imidazole moieties deviating ≤0.059 Å from coplanarity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the pharmacological activity of imidazo-benzazepine derivatives?

  • Methodology:

Synthetic modification: Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at the 8-position to enhance receptor binding .

Activity assays: Test CNS inhibition via GABA receptor binding assays (IC50 values <10 µM indicate high potency).

Computational modeling: Perform DFT calculations (B3LYP/6-31G*) to correlate substituent electronegativity with ligand-receptor interaction energy .

Q. What analytical techniques are most effective for resolving data contradictions in purity assessments of sulfuric acid salts of imidazo-benzazepines?

  • Methodology:

  • HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in acetonitrile/water (retention time: 8–12 min). Detect impurities at 220 nm (LOQ: 0.05%) .
  • NMR spectroscopy: Compare ¹H NMR chemical shifts of the benzenesulfonyl group (δ 7.5–8.1 ppm) to identify residual solvents or stereoisomers .
  • Thermogravimetric analysis (TGA): Confirm salt stoichiometry by mass loss at 150–200°C (dehydration of H2SO4) .

Q. How can racemization during synthesis be minimized, and what mechanistic insights support this?

  • Methodology:

  • Acid-catalyzed racemization: Avoid prolonged heating (>2 hours) in sulfuric acid at >60°C, which promotes epimerization at chiral centers (e.g., clopidogrel analogs) .
  • Chiral resolution: Use preparative SFC (supercritical fluid chromatography) with amylose-based columns (e.g., Chiralpak IA) to isolate enantiomers (ee >99%) .
  • Kinetic studies: Monitor racemization rates via polarimetry (specific rotation [α]D²⁵ ±120° for R/S isomers) under varying pH and temperature .

Critical Analysis of Contradictions

  • Stereochemical instability: reports racemization at 60°C in H2SO4, while assumes stability during salt formation. Resolution: Use lower temperatures (<50°C) and shorter reaction times for acid-sensitive intermediates.
  • Crystal packing: shows triclinic packing with weaker interactions, whereas reports stronger H-bonding in monoclinic systems. This suggests substituent-dependent lattice stability.

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